2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c1-12(8-13-2-4-17-14(9-13)6-7-24-17)22-19(23)11-25-18-5-3-15(20)10-16(18)21/h2-5,9-10,12H,6-8,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLDFPLYLHPBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.
Coupling with dihydrobenzofuran: The intermediate is then coupled with a dihydrobenzofuran derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Final acetamide formation: The final step involves the reaction of the coupled product with an acetamide precursor to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
The compound exhibits significant herbicidal activity, primarily attributed to the 2,4-dichlorophenoxy moiety. Research has demonstrated that derivatives of this compound can effectively inhibit the growth of various weed species, making them valuable in agricultural practices. Specifically, studies have shown that compounds containing the 2-(2,4-dichlorophenoxy) acetic acid pharmacophore demonstrate robust herbicidal effects against resistant weed populations .
Insecticidal Activity
In addition to its herbicidal properties, this compound has been explored for its insecticidal capabilities. A patent outlines the synthesis of dihydrobenzofuran derivatives, including this compound, which exhibit insecticidal properties against a range of agricultural pests . The structural modifications allow for enhanced efficacy and specificity towards target insect species.
Pharmacological Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide. A series of diacylhydrazine derivatives containing the 2,4-dichlorophenoxy moiety showed excellent antifungal activity against pathogens such as Cladosporium cucumerinum and Sclerotinia sclerotiorum. The half-maximal effective concentration (EC50) values were comparable to established antifungal agents . This suggests potential applications in developing new antifungal treatments.
Potential as an Anticancer Agent
There is ongoing research into the anticancer properties of compounds derived from dihydrobenzofuran structures. Some studies indicate that these compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression . The specific mechanisms remain under investigation but offer promising avenues for therapeutic development.
Material Science Applications
Polymer Chemistry
The unique chemical structure of 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide opens up possibilities in polymer chemistry. Its ability to act as a functional monomer could lead to the development of new polymeric materials with enhanced properties such as thermal stability and chemical resistance. Research is being conducted to explore its incorporation into polymer matrices for applications in coatings and composites .
Case Studies
| Study Focus | Findings | Applications |
|---|---|---|
| Herbicidal Activity | Demonstrated effectiveness against resistant weed species | Agricultural herbicides |
| Antifungal Efficacy | EC50 values comparable to commercial antifungals | Development of new antifungal agents |
| Insecticidal Properties | Effective against various agricultural pests | Insecticides for crop protection |
| Polymer Development | Potential as a functional monomer | Advanced materials in coatings and composites |
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variation on the Phenoxy Group
The position and number of chlorine atoms on the phenoxy ring significantly influence physicochemical properties and bioactivity:
In contrast, alachlor’s 2,6-diethylphenoxy group optimizes soil mobility and herbicidal efficacy .
Nitrogen Substituent Diversity
The N-substituent governs solubility, bioavailability, and target specificity:
Pyrazole-based analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities due to their heterocyclic core .
Physicochemical and Bioactive Properties
- Lipophilicity: The dichlorophenoxy group and dihydrobenzofuran moiety likely confer moderate logP values (~3–4), comparable to alachlor (logP ~3.1) .
- Hydrogen Bonding : The acetamide carbonyl and NH groups enable hydrogen-bond interactions, as observed in N-cyclohexyl derivatives forming crystal packing via N–H···O bonds .
- Bioactivity: Chlorinated phenoxyacetamides often target plant acetyl-CoA carboxylase (ACCase) or mammalian enzymes. For example, pretilachlor () inhibits weed growth by disrupting lipid biosynthesis .
Data Tables
Table 1: Structural Comparison of Selected Acetamides
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : Multi-step synthesis is typically required, involving:
- Nucleophilic substitution : The phenoxy group can be introduced via alkylation of 2,4-dichlorophenol with chloroacetamide derivatives under basic conditions (e.g., NaHCO₃ or K₂CO₃ in DMF) .
- Amide coupling : The dihydrobenzofuran-propan-2-amine moiety is conjugated using coupling agents like EDC/HOBt in anhydrous dichloromethane .
- Key parameters : Temperature control (0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. How can structural confirmation be reliably achieved for this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on characteristic signals (e.g., dihydrobenzofuran protons at δ 3.1–4.2 ppm; acetamide carbonyl at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy .
- X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles, particularly for the propan-2-yl chiral center .
Advanced Research Questions
Q. How can mechanistic pathways for unexpected byproducts be investigated during synthesis?
- Methodological Answer :
- Kinetic studies : Vary reaction parameters (e.g., temperature, solvent polarity) to track intermediate formation via LC-MS .
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to simulate energy barriers for competing pathways, such as oxadiazole ring formation vs. side reactions .
- Isolation and characterization : Purify byproducts via preparative HPLC and analyze with 2D NMR (e.g., COSY, HSQC) to identify structural deviations .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer :
- Assay standardization : Validate cell lines (e.g., HeLa vs. HEK293) and control for batch-to-batch compound purity (>95% by HPLC) .
- Dose-response curves : Compare EC₅₀ values under consistent conditions (pH 7.4, 37°C, 5% CO₂) .
- Meta-analysis : Use statistical tools (e.g., R/Bioconductor) to aggregate data from PubChem BioAssay (AID 743255) and identify outliers .
Q. What strategies are effective for evaluating environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolytic studies : Incubate the compound in buffers (pH 4–9) at 25°C and monitor degradation via LC-UV/MS. Chlorophenoxy groups are prone to hydrolysis at high pH .
- Photolysis experiments : Expose to UV light (λ = 254 nm) and identify radicals via ESR spectroscopy; dihydrobenzofuran may undergo ring-opening .
- Microbial degradation : Use soil slurry models (OECD 307) to assess biodegradation half-lives and metabolite toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
